1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups and ring systems. The complete systematic name is this compound, which precisely describes the structural arrangement and connectivity of all constituent parts. This nomenclature system begins with the furan ring designation, indicating the five-membered aromatic heterocycle containing one oxygen atom positioned at the 2-position of the furan ring. The ethanone portion refers to the two-carbon ketone functional group that serves as a linker between the furan and benzoimidazole components.
The benzoimidazole portion of the molecule is systematically described through its substitution pattern, specifically noting the 2-hydroxy-ethylamino group attached to the benzoimidazole ring system. The structural representation reveals a complex three-dimensional architecture where the furan ring, characterized by its five-membered aromatic structure with oxygen heteroatom, connects through an ethanone bridge to a substituted benzoimidazole ring system. The benzoimidazole moiety itself consists of a fused benzene and imidazole ring structure, providing a rigid bicyclic framework that contributes significantly to the overall molecular stability and electronic properties.
The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System representation being C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CO3)NCCO. This notation system provides a comprehensive description of the atomic connectivity and bonding patterns within the molecule, facilitating computational analysis and database searches. The structural complexity arises from the integration of electron-rich heterocyclic systems with both nitrogen and oxygen heteroatoms, creating a molecular framework with significant potential for diverse chemical interactions and biological activities.
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-8-7-16-15-17-11-4-1-2-5-12(11)18(15)10-13(20)14-6-3-9-21-14/h1-6,9,19H,7-8,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOMQFXQOVNZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CO3)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349615 | |
| Record name | 1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-13-4 | |
| Record name | 1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoimidazole core, followed by the introduction of the furan ring and the hydroxyethylamino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The furan and benzoimidazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the benzimidazole ring, aromatic systems (e.g., furan vs. benzofuran), and side-chain modifications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings from Comparative Analysis
Substituent Effects: The 2-hydroxyethylamino group in the target compound improves water solubility compared to non-polar analogs (e.g., methylthiazole derivatives) .
Heterocyclic Core Variations :
- Replacement of benzimidazole with thiazole () or imidazole () alters electronic properties and hydrogen-bonding capacity. Benzimidazole’s aromaticity and planarity favor interactions with biological targets (e.g., enzymes) .
- Nitro-substituted benzimidazoles () exhibit distinct reactivity due to electron-withdrawing effects, contrasting with the electron-donating hydroxyethyl group in the target compound .
Synthetic Pathways: The target compound shares synthetic routes with simpler benzimidazole-ethanones, such as nucleophilic substitution on chloroacetyl intermediates (e.g., ) . Microbiological reduction methods () are applicable to α-azole ketones but remain unexplored for benzimidazole derivatives like the target compound .
Physicochemical Properties: The furan-ethanone bridge contributes to π-π stacking interactions, while the hydroxyethylamino group provides hydrogen-bond donor/acceptor sites, critical for molecular recognition . Compared to discontinued analogs lacking the benzimidazole ring (), the target compound’s complexity likely enhances target specificity .
Biological Activity
1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, drawing on diverse research sources.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 285.3 g/mol. It features a furan ring, a benzoimidazole moiety, and a hydroxyethylamino group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N3O3 |
| Molecular Weight | 285.3 g/mol |
| CAS Number | 435345-13-4 |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study conducted by Hamidian et al. (2013) demonstrated that similar benzoimidazole derivatives possess significant antibacterial activity against various strains of bacteria, suggesting that this compound may share similar properties due to its structural analogies.
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. In vitro studies have shown that benzoimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism is believed to involve the modulation of key signaling pathways associated with cell growth and survival. Further research is needed to confirm these effects specifically for this compound.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have been reported to inhibit tyrosinase, an enzyme critical in melanin production, which could have implications in treating hyperpigmentation disorders.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the benzoimidazole core followed by the introduction of the furan ring and hydroxyethylamino group. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the established synthetic routes for 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols starting with benzimidazole derivatives. For example:
- Step 1 : Synthesis of 1-(1H-benzimidazol-2-yl)ethanone via refluxing 1H-benzimidazole with acetyl chloride in methanol .
- Step 2 : Functionalization with hydrazine derivatives under reflux (4–6 hours) to introduce hydrazinylphenyl groups .
- Final Step : Coupling with furan-2-yl moieties using catalysts like piperidine in ethanol under reflux .
Q. Key Variables :
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and furan C-O-C vibrations at 1000–1100 cm⁻¹ .
- NMR : ¹H NMR resolves benzimidazole NH protons (δ 12.5–13.0 ppm) and hydroxyethylamino protons (δ 3.5–4.0 ppm). ¹³C NMR confirms ketone carbonyls at ~190–200 ppm .
- X-ray Crystallography : Resolves planar benzimidazole-furan interactions (bond angles: 120–125°) and hydrogen-bonding networks in the hydroxyethylamino group .
Data Interpretation Tip : Discrepancies in melting points (e.g., 30–32°C vs. 34–36°C) may arise from polymorphic forms or solvent residues .
Q. What preliminary biological activities have been reported, and how are these assays designed?
- Antifungal Activity : Tested against Candida albicans using broth microdilution (MIC: 8–16 µg/mL). Positive controls include fluconazole .
- Anti-inflammatory Assays : Evaluated via COX-2 inhibition (IC₅₀: ~10 µM) using ELISA kits. Ensure 1% DMSO vehicle control to avoid solvent interference .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final coupling step?
Common Issues :
- Side Reactions : Competing imidazole N-alkylation reduces target product formation.
Solutions :- Use bulky bases (e.g., DBU) to suppress side reactions .
- Replace ethanol with DMF to stabilize intermediates (yield increase: 20–30%) .
- Monitor reaction progress via LC-MS to isolate intermediates .
Case Study : Substituting acetyl chloride with chloroacetyl chloride in Step 1 improved coupling efficiency by 25% but required stricter temperature control (<60°C) .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
Example Contradiction : IR spectra from NIST and independent studies show variability in C=O peak positions (1680 vs. 1705 cm⁻¹). Root Cause Analysis :
Q. What computational strategies are used to predict binding modes and mechanism of action?
- Molecular Docking : AutoDock Vina simulates interactions with fungal CYP51 (binding energy: −9.2 kcal/mol). The furan ring aligns with heme Fe³⁺, while hydroxyethylamino forms H-bonds with Thr311 .
- MD Simulations : GROMACS reveals stable binding over 100 ns, with RMSD <2.0 Å for the benzimidazole core .
Validation : Compare with mutagenesis data (e.g., Thr311Ala mutation reduces potency by 50%) .
Q. How can stability and degradation pathways be studied under physiological conditions?
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC. Major degradation occurs at pH >10 via hydrolysis of the ethanone bridge .
- Light Stability : UV irradiation (254 nm, 48h) induces furan ring opening, detected by loss of IR peaks at 1000–1100 cm⁻¹ .
Storage Recommendations : Lyophilize and store at −20°C in amber vials to prevent hydrolysis/photooxidation .
Q. What strategies mitigate safety risks during handling and disposal?
- Hazard Identification : Acute toxicity (LD₅₀: 200 mg/kg in mice) and skin irritation potential .
- Waste Management : Neutralize with 10% acetic acid before incineration to avoid toxic NOx emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
